1,3,3-三甲基吲哚啉-8'-甲氧基苯并吡喃螺吡喃

描述

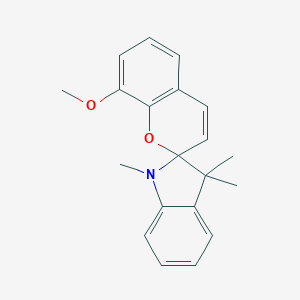

1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran is a complex chemical compound often used in the field of chemistry for various applications . It belongs to the group of compounds known as photochromic materials, which are capable of changing color when exposed to light .

Synthesis Analysis

The synthesis of 1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran can be achieved from 1,2,3,3-Tetramethyl-3H-indolium iodide and Salicylaldehyde .Molecular Structure Analysis

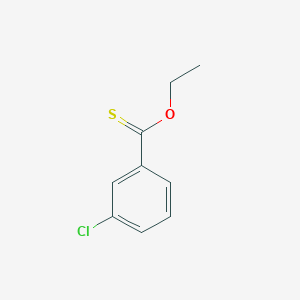

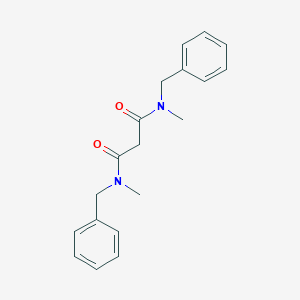

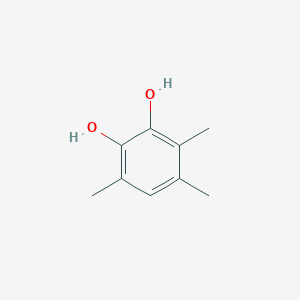

The molecular formula of this compound is C20H21NO2 . The InChI code is 1S/C20H21NO2/c1-19(2)15-9-5-6-10-16(15)21科学研究应用

Photochromic Materials

This compound is used in the development of photochromic materials . Photochromic materials change their color when exposed to light, making them useful in a variety of applications such as eyewear, textiles, and security inks.

Light-Modulating Materials

1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran is used in the creation of light-modulating materials . These materials can alter their properties in response to light, which can be useful in applications such as smart windows and display technologies.

Optical Recording Media

This compound is used in optical recording media . The ability of this compound to change its properties in response to light makes it suitable for use in devices that store information optically, such as CDs and DVDs.

Optical Switches

1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran is used in the development of optical switches . These switches can change their state in response to light, making them useful in telecommunications and computing.

Functional Inks

This compound is used in the creation of functional inks . These inks can change their properties in response to light, which can be useful in applications such as security printing and smart packaging.

Photosensitive Chromatography

1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran can be used in photosensitive chromatography . This technique uses light to control the separation of compounds, which can be useful in analytical chemistry.

Chemical Analysis

This compound can be used as an analytical reagent for the separation and determination of rare earth elements . This can be useful in various fields such as geochemistry, environmental science, and materials science.

作用机制

Target of Action

It is known that this compound belongs to the class of spiropyrans, which are photochromic compounds that can undergo a reversible transformation between two forms (spiropyran and merocyanine) under the influence of light .

Mode of Action

The mode of action of this compound is primarily through its photochromic properties. Under ultraviolet light, the compound transforms from the colorless spiropyran form to the colored merocyanine form . This transformation involves a ring-opening reaction that results in a change in the electronic structure of the molecule .

Biochemical Pathways

The photochromic properties of spiropyrans have been explored for potential applications in various fields, including optical imaging, signal transduction, and switching devices .

Result of Action

The primary result of the action of this compound is the transformation between the spiropyran and merocyanine forms under the influence of light . This transformation results in a change in the color of the compound, which can be utilized in various applications .

Action Environment

The action of 1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran is influenced by environmental factors such as light and temperature . The transformation between the spiropyran and merocyanine forms is triggered by ultraviolet light, and the stability of these forms can be affected by the temperature of the environment .

属性

IUPAC Name |

8-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-19(2)15-9-5-6-10-16(15)21(3)20(19)13-12-14-8-7-11-17(22-4)18(14)23-20/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVQBIMDDKDYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC=C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385657 | |

| Record name | 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran | |

CAS RN |

13433-31-3 | |

| Record name | 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can the open-ring merocyanine form of SPOMe be stabilized, and if so, how?

A: While the open-ring merocyanine form is less common in the solid state, research demonstrates a novel method for stabilizing this form of SPOMe. [] Co-crystallization with inorganic acids, such as hydrochloric acid or sulfuric acid, leads to the protonation of the primary oxygen atom in the merocyanine form. This protonation, coupled with the interaction of the resulting cation with the corresponding anion, stabilizes the open-ring structure in the solid state. This stabilization allows for the study of this less common form and its potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)